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Abstract

This document provides a detailed toxicological overview of pseudoionone and its structurally
related derivatives, the ionones. It consolidates data on various toxicological endpoints,
including acute toxicity, skin and eye irritation, dermal sensitization, repeated dose toxicity,
genotoxicity, and reproductive and developmental effects. The primary toxicological concern
associated with pseudoionone is its potential for skin sensitization, which has led to
restrictions on its use as a fragrance ingredient. Its derivatives, such as a-ionone and [3-ionone,
generally exhibit low acute and systemic toxicity but may also present a risk of skin
sensitization. This guide summarizes quantitative data in tabular form, outlines key
experimental methodologies, and provides visual workflows to support risk assessment and
research endeavors in the fields of toxicology and drug development.

Introduction

Pseudoionone, a terpene ketone, is a key intermediate in the chemical synthesis of ionones
and Vitamins A and E.[1] The ionones (including a-, B-, and y-isomers) are a group of fragrance
chemicals known as "rose ketones" and are widely used in cosmetics, personal care products,
and as flavoring agents in food.[2][3] Given their prevalence in consumer products and
industrial applications, a thorough understanding of their toxicological profile is essential for
ensuring human safety. This technical guide synthesizes the available scientific literature to
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provide a comprehensive assessment of the hazards associated with pseudoionone and its
primary derivatives.

Toxicological Profile of Pseudoionone

The overall mammalian toxicity of pseudoionone is considered low based on acute and
subchronic data.[4] However, its potential as a skin irritant and sensitizer is a significant finding.

[4]

2.1. Acute Toxicity Pseudoionone exhibits low acute toxicity via oral and dermal routes. The
oral LD50 in rats and mice is generally above 2000 mg/kg bw, with most reported values
exceeding 5000 mg/kg bw.[4][5] The acute dermal LD50 in rabbits is also greater than 5000
mg/kg bw.[4][6]

2.2. Skin and Eye Irritation Studies in rabbits and guinea pigs have shown that pseudoionone
is a moderate to severe skin irritant, even at concentrations below 10%.[4] In contrast, an 8%
solution of pseudoionone in petrolatum was not found to be irritating to human volunteers.[4]
In rabbits, it produced transient, weak irritant reactions in the eyes.[4]

2.3. Skin Sensitization There is evidence that pseudoionone has the potential for skin
sensitization in humans.[4] A maximization test conducted with an 8% concentration in human
volunteers resulted in 8.3% (9 out of 108) of subjects showing positive reactions.[4] Due to its
dermal sensitization effects, the International Fragrance Association (IFRA) standards prohibit
the use of pseudoionone as a fragrance ingredient, although a level of up to 2% is accepted
as an impurity in ionones.[6][7]

2.4. Repeated Dose Toxicity A 28-day subchronic oral study in rats established a No-Observed-
Adverse-Effect-Level (NOAEL) of 50 mg/kg bw/day.[4] This was based on minor and reversible
effects observed at higher doses, such as salivation and increased kidney and liver weights.[4]

2.5. Genotoxicity and Mutagenicity Pseudoionone has not been found to be mutagenic. It
tested negative in two bacterial reverse mutation assays (Ames tests), both with and without
metabolic activation, and in an in vivo mammalian micronucleus test.[4]

2.6. Reproductive and Developmental Toxicity In a one-generation reproductive toxicity study in
rats, the NOAEL for parental systemic toxicity was 120 mg/kg bw/day.[4] The reproductive
toxicity NOAEL was also determined to be 120 mg/kg bw/day, based on an increase in pup
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deaths during the first few days after birth in the next highest dose group.[4] A single high dose
of 960 mg/kg bw administered to pregnant hamsters did not cause adverse effects on fetal
development, though it did result in reduced maternal body weight gain.[4]

Toxicological Profile of lonone Derivatives

The ionone derivatives, including isomers like a-ionone, 3-ionone, and y-ionone, generally
demonstrate a low order of toxicity. Slight structural differences, such as the position of double
bonds, are not expected to significantly alter their overall toxicological profile.[2]

3.1. Acute Toxicity lonone derivatives have low acute oral and dermal toxicity.[2][8] The oral
LD50 for a mixture of 60% a-ionone and 40% [3-ionone in rats was 4590 mg/kg.[8] For most
ionone derivatives, oral LD50 values in rats are reported to be between 2000 and 10,000
mg/kg bw.[2] Acute dermal LD50 values in rabbits and rats are typically greater than 5000
mg/kg bw.[2][8]

3.2. Skin and Eye Irritation (3-ionone was not irritating to rabbit skin in a semi-occlusive test and
was only slightly irritating under occlusive conditions and to the eyes.[8] A limited human patch
test with an unspecified mixture of a- and [3-ionone did not indicate a potential for skin irritation.

[8]

3.3. Skin Sensitization Some ionone derivatives may cause skin sensitization.[8][9] The
pathogenesis of contact eczema involves a cell-mediated immune reaction of the delayed type.
[8] a-lonone is recognized as a consumer allergen.[3]

3.4. Repeated Dose Toxicity In a 90-day oral toxicity study in rats, a NOAEL of 10 mg/kg
bw/day was established for a-ionone based on reduced weight gain and other mild effects.[10]
[11] Another 90-day study administering a-ionone (~11 mg/kg bw/day) and (-ionone (~12
mg/kg bw/day) in the diet of rats found no adverse effects.[2]

3.5. Genotoxicity and Mutagenicity The available data indicates that ionones are not genotoxic.
[12] B-ionone tested negative in in vitro Salmonella mutagenicity assays and an in vivo mouse
micronucleus assay.[3]

3.6. Reproductive and Developmental Toxicity lonones are not considered to be reproductive or
developmental toxicants.[8] Repeated dose studies have shown no evidence of toxicity to
reproductive organs in rats at doses up to 100 mg/kg bw/day for 90 days.[8] A developmental
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toxicity study of -ionone in rats established a NOAEL of 500 mg/kg bw/day for both maternal

and developmental toxicity.[13] At a maternally toxic dose of 1000 mg/kg bw/day, an increase in

the resorption rate was observed, but no malformations or fetal growth retardation occurred.

[13]

3.7. Metabolism After oral exposure, 3-ionone is absorbed and metabolized primarily in the

liver.[8] It has been shown to be an inducer of CYP1A and CYP2B isozymes in the liver of

rodents.[3][8]

Quantitative Toxicological Data Summary

The following tables summarize the key quantitative toxicity data for pseudoionone and its

principal derivatives.

Table 1: Acute Toxicity Data

LD50 Value

Compound Test Species Route Citation(s)
(mg/kg bw)

Pseudoiono

LD50 Rat Oral >5000 [4][5][6]
ne
Pseudoionon )

LD50 Rabbit Dermal >5000 (4116}
e
o-lonone / 3-

_ LD50 Rat Oral 4590 [8]

lonone Mix
o-lonone LD50 Mouse Oral 6650 [8]
B-lonone LD50 Rat Oral 4590 [8]
o-iso-

LD50 Rat Dermal >5000 [8]

methylionone

| Methyl lonone (isomers) | LD50 | Rabbit | Dermal | >5000 |[2] |

Table 2: Repeated Dose and Reproductive/Developmental Toxicity Data
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NOAEL/N
Compoun Study . OEL . Citation(s
. Species Route Endpoint
d Duration (mgl/kg )
bwiday)
Pseudoio Systemic
28-Day Rat Oral 50 . [4]
none Toxicity
Parental
Pseudoion 1- )
] Rat Oral 120 Systemic [4]
one Generation o
Toxicity
Pseudoion 1- Reproducti
) Rat Oral 120 o [4]
one Generation ve Toxicity
) Systemic
o-lonone 90-Day Rat Oral (diet) 10 o [8][10]
Toxicity
Maternal &
Developme Developme
B-lonone Rat Oral 500 [13]
ntal ntal
Toxicity

| lonone Derivatives | 90-Day | Rat | Oral (diet) | 100 | No toxicity to reproductive organs |[8] |

Key Experimental Protocols

The toxicological data presented in this guide are derived from standardized experimental

studies. The methodologies for several key assays are outlined below.

5.1. Acute Oral Toxicity (Up-and-Down Procedure) This method, consistent with OECD Test

Guideline 425, involves dosing animals sequentially. A single animal is dosed at a starting level.

If the animal survives, the next animal receives a higher dose; if it dies, the next receives a

lower dose. This continues until specific stopping criteria are met. The method uses fewer

animals while allowing for the calculation of an LD50 value and confidence intervals. Key

observations include mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and

behavior), and body weight changes over a 14-day period.
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5.2. Skin Sensitization: Local Lymph Node Assay (LLNA) The LLNA (OECD Test Guideline 429)
is a murine model that measures the induction phase of skin sensitization. The test substance
is applied topically to the dorsum of each ear of the mice for three consecutive days.[14][15] On
day six, animals are injected intravenously with 3H-methyl thymidine, and the draining auricular
lymph nodes are excised and pooled for each group.[15] A single-cell suspension of lymph
node cells is prepared, and the incorporation of the radiolabel is measured via scintillation
counting. A Stimulation Index (SI) is calculated by dividing the mean proliferation in each test
group by the mean proliferation in the vehicle control group. An Sl of =3 is considered a positive
response, indicating the substance is a sensitizer.[15]

5.3. Bacterial Reverse Mutation Test (Ames Test) This in vitro assay (OECD Test Guideline
471) evaluates the mutagenic potential of a substance. It uses several strains of Salmonella
typhimurium and Escherichia coli with pre-existing mutations that render them unable to
synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test
substance, both with and without an exogenous metabolic activation system (S9 mix, derived
from rat liver homogenate).[3] If the substance is a mutagen, it will cause reverse mutations,
allowing the bacteria to grow on a minimal agar medium lacking the specific amino acid. The
number of revertant colonies is counted and compared to the spontaneous reversion rate in the
negative control. A significant, dose-dependent increase in revertant colonies indicates a
positive result.

5.4. In Vivo Mammalian Erythrocyte Micronucleus Test This test (OECD Test Guideline 474)
detects damage to chromosomes or the mitotic apparatus in vivo. Rodents are exposed to the
test chemical, typically via oral gavage or intraperitoneal injection.[4] The substance is
absorbed and distributed to the bone marrow, a target tissue for genotoxic effects. During red
blood cell formation (erythropoiesis), any chromosome fragments or whole chromosomes that
lag at anaphase may fail to be incorporated into the main nuclei of daughter cells, forming
small secondary nuclei called micronuclei. After an appropriate exposure time, bone marrow is
extracted, and immature erythrocytes are analyzed for the frequency of micronuclei. A
significant increase in the frequency of micronucleated polychromatic erythrocytes in treated
animals compared to controls indicates the substance has clastogenic or aneugenic potential.

[4]

Visualizations: Workflows and Pathways

Adverse Outcome Pathway (AOP) for Skin Sensitization
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The development of skin sensitization follows a well-defined series of biological events, known
as an Adverse Outcome Pathway (AOP). This pathway provides a framework for understanding
how a chemical interaction on the skin can lead to an allergic response.

Adverse Outcome Pathway (AOP) for Skin Sensitization

Key Events

Adverse Outcome:

triggers activates. presents antigen to KE4: T-Cell Proliferation leads to Allergic Contact
KE1: Covalent Binding KE2: Keratinocyte KES: Dendritic Cell in Lymph Node Dermatitis (ACD)
to Skin Proteins Activation and Activation and
(Haptenation) Inflammatory Cytokine Release Migration

Click to download full resolution via product page
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Diagram 1: AOP for Skin Sensitization.

Experimental Workflow: Local Lymph Node Assay (LLNA)

The LLNA is a standard in vivo method for determining the skin sensitization potential of a
chemical. The workflow details the key steps from application to data analysis.
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Experimental Workflow for the Local Lymph Node Assay (LLNA)
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\ 4

Day 4-5:
No Treatment

A

Day 6 (am): Intravenous
Injection of
3H-Thymidine

Y
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Diagram 2: LLNA Experimental Workflow.
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Experimental Workflow: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemicals.
This workflow illustrates the core procedure.
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Experimental Workflow for the Ames Test
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Diagram 3: Ames Test Experimental Workflow.

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b086502?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

The toxicological profiles of pseudoionone and its derivatives are well-characterized for most
key endpoints. Pseudoionone itself demonstrates low acute systemic toxicity but poses a clear
risk for skin irritation and, more significantly, skin sensitization, justifying its restricted use in
consumer products. The ionone derivatives, which are widely used as fragrance and flavor
ingredients, generally exhibit a favorable safety profile, characterized by low acute toxicity and
a lack of genotoxic, reproductive, or developmental effects at relevant exposure levels.
However, the potential for skin sensitization remains a consideration for some ionones. This
comprehensive guide provides critical data and context for professionals, enabling informed
risk assessment and guiding future research into the safe application of these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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